molecular formula C11H8N2O4 B1439442 2-Benzamido-1,3-oxazole-4-carboxylic acid CAS No. 1204297-20-0

2-Benzamido-1,3-oxazole-4-carboxylic acid

Cat. No.: B1439442
CAS No.: 1204297-20-0
M. Wt: 232.19 g/mol
InChI Key: FLIUMGQTZWOQON-UHFFFAOYSA-N
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Description

2-Benzamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Characteristics

Chemical Formula: C10_{10}H8_{8}N2_{2}O3_{3}
Molecular Weight: 208.18 g/mol
CAS Number: 1204297-20-0

Medicinal Chemistry

2-Benzamido-1,3-oxazole-4-carboxylic acid serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for more complex heterocyclic compounds that exhibit biological activity.

Potential Therapeutic Uses:

  • Antimicrobial Activity: Research indicates that oxazole derivatives can exhibit significant antimicrobial properties against various bacterial and fungal strains. The benzamido group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
  • Anticancer Properties: Studies have shown that compounds containing the oxazole ring may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biological Research

The compound is under investigation for its interactions with various biomolecules. Its ability to modulate biological pathways makes it a candidate for exploring new therapeutic strategies.

Biological Activities:

  • Enzyme Inhibition: The oxazole moiety can interact with enzymes, potentially leading to the development of enzyme inhibitors that could be used in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation: The compound may serve as a modulator for specific receptors involved in cellular signaling pathways, offering insights into new drug discovery avenues.

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in the production of agrochemicals and specialty chemicals.

Key Uses:

  • Agrochemical Development: The compound can be utilized in formulating new pesticides or herbicides due to its biological activity against plant pathogens .
  • Material Science: Research is ongoing into the use of this compound in developing novel materials with specific properties, such as polymers or catalysts that leverage its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Benzamido-1,3-oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Benzamido-1,3-oxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzamido group enhances its potential as a pharmacophore in drug discovery .

Biological Activity

2-Benzamido-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzamide moiety attached to an oxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical formula is C10_{10}H8_{8}N2_2O3_3, and it possesses a molecular weight of approximately 208.18 g/mol. Its unique structure contributes to its lipophilicity and potential for enzyme inhibition.

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family exhibit notable antimicrobial activities. A study evaluating various benzoxazole derivatives found that they possess significant antibacterial and antifungal properties, possibly due to their ability to disrupt cellular membranes or interfere with metabolic pathways.

Table 1: Summary of Biological Activities of Benzoxazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.2
Compound BAntifungal3.8
This compoundTBDTBDTBD

Note: Specific biological activity data for this compound is currently limited and requires further investigation.

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain derivatives exhibited moderate to substantial cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in cancer progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent investigation tested a series of benzoxazole derivatives against seven different cancer cell lines. The findings indicated that compounds BNZ-2, BNZ-4, BNZ-7, BNZ-9, and BNZ-10 displayed significant anticancer activity, particularly against the A431 cell line. The results are summarized below:

Table 2: Cytotoxicity of Benzoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
BNZ-2A4310.15
BNZ-4MCF-70.20
BNZ-7A5490.25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Altered Lipophilicity: Enhanced lipophilicity allows for better membrane permeability and interaction with intracellular targets.
  • Hydrogen Bonding: The presence of functional groups enables unique interactions with biological macromolecules.

Properties

IUPAC Name

2-benzamido-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUMGQTZWOQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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